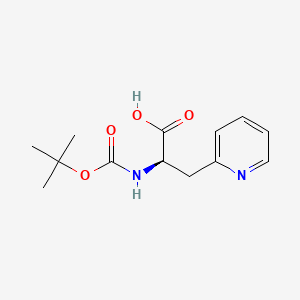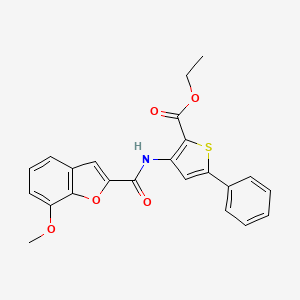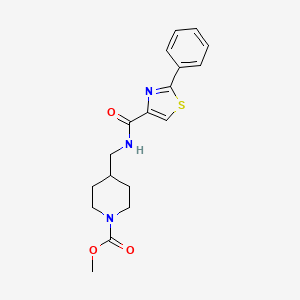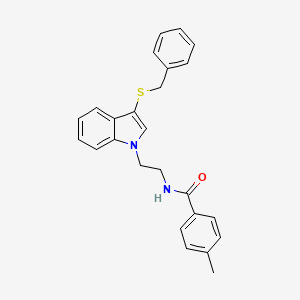
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound that features a benzylthio group attached to an indole ring, which is further connected to a 4-methylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 3-(benzylthio)indole with 2-bromoethylamine under basic conditions to form the intermediate N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)amine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .
化学反応の分析
Types of Reactions
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro-indole derivatives, halogenated indole derivatives.
科学的研究の応用
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival .
類似化合物との比較
Similar Compounds
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)benzamide: Lacks the methyl group on the benzamide moiety.
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group on the benzamide moiety.
Uniqueness
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications .
特性
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-11-13-21(14-12-19)25(28)26-15-16-27-17-24(22-9-5-6-10-23(22)27)29-18-20-7-3-2-4-8-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFQHPAOBDGHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
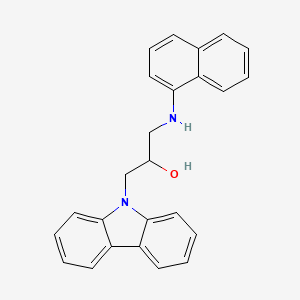

![5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine](/img/structure/B2975090.png)



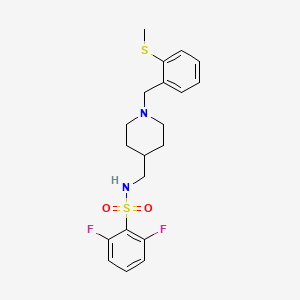

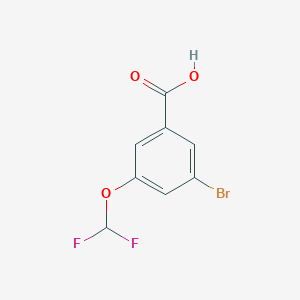
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975100.png)
